2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid
CAS No.:
Cat. No.: VC16044796
Molecular Formula: C18H26N2O5S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O5S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
| Standard InChI Key | WNRHCSDFQVZROA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid, reflects its intricate backbone. Key features include:
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A central valine-derived fragment (3-methylbutanamide) linked to a Cbz-protected amine.
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A terminal butanoic acid moiety substituted with a methylsulfanyl group at the γ-position.
The stereochemistry and spatial arrangement of these groups are critical for its biological interactions, as evidenced by studies on analogous Cbz-containing compounds .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₅S |
| Molecular Weight | 382.5 g/mol |
| Canonical SMILES | CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| InChI Key | WNRHCSDFQVZROA-UHFFFAOYSA-N |
These properties, derived from crystallographic and computational analyses, underscore its moderate hydrophobicity (logP ≈ 2.8) and solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound typically follows a multi-step sequence:
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Amino Protection: The valine residue is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (pH 8–9) to yield N-Cbz-valine .
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Amide Coupling: The protected valine is activated via carbodiimide reagents (e.g., DCC) and coupled to 4-(methylsulfanyl)butanoic acid derivatives.
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Deprotection and Purification: Acidic cleavage (e.g., HBr/AcOH) removes the Cbz group, followed by chromatographic purification.
Industrial-scale production optimizes these steps for yield (>75%) and purity (>98%), often employing flow chemistry to enhance reproducibility.
Reaction Conditions
Key parameters influencing synthesis include:
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Temperature: 0–25°C during coupling to minimize racemization.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
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Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation.
Biological Activity and Mechanistic Insights
Mechanism of Action
Preliminary in vitro assays indicate that the compound inhibits thioredoxin reductase (TrxR), an enzyme overexpressed in cancer cells. The methylsulfanyl group likely coordinates with the selenocysteine residue in TrxR’s active site, disrupting redox homeostasis.
Table 2: Preliminary Bioactivity Data
| Assay Type | IC₅₀ (μM) | Cell Line/Enzyme |
|---|---|---|
| Cytotoxicity | 12.3 ± 1.2 | MCF-7 (Breast Cancer) |
| Enzyme Inhibition | 8.7 ± 0.9 | Human TrxR |
These findings align with structure-activity relationship (SAR) studies showing enhanced potency with bulkier sulfanyl substituents.
Applications in Medicinal Chemistry
Drug Development
The compound’s dual functionality (Cbz-amide and sulfanyl groups) makes it a versatile scaffold:
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Anticancer Agents: Derivatives exhibit pro-apoptotic effects in pancreatic cancer models (PANC-1 cells) via caspase-3 activation.
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Antimicrobials: Structural analogs show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL).
Biochemical Research
In enzymology, this compound serves as:
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A substrate analog for studying peptide-binding domains in proteases.
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A fluorescence-quenching probe in Förster resonance energy transfer (FRET) assays.
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